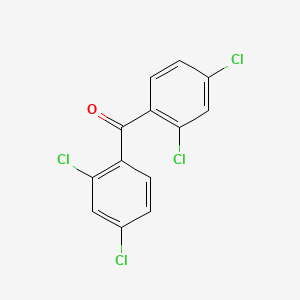

Bis(2,4-dichlorophenyl)methanone

描述

Bis(2,4-dichlorophenyl)methanone is a diarylketone featuring two 2,4-dichlorophenyl groups attached to a carbonyl group. Its molecular formula is $ \text{C}{13}\text{H}6\text{Cl}_4\text{O} $, with a molecular weight of 314.00 g/mol. The 2,4-dichloro substitution pattern enhances lipophilicity and may influence binding interactions in biological systems .

属性

CAS 编号 |

25187-08-0 |

|---|---|

分子式 |

C13H6Cl4O |

分子量 |

320.0 g/mol |

IUPAC 名称 |

bis(2,4-dichlorophenyl)methanone |

InChI |

InChI=1S/C13H6Cl4O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H |

InChI 键 |

SCBBVCPZAKTFJU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=C2)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogs with Varied Substituents

(2-Aminothiazol-5-yl)(2,4-dichlorophenyl)methanone (SOMCL-16-171)

- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $

- Key Properties : LogP = 2.42, molecular weight = 241.07 g/mol, moderate solubility in polar solvents like $ \text{CH}2\text{Cl}2 $.

- Comparison: The replacement of one dichlorophenyl group with an aminothiazole ring reduces molecular weight and logP compared to bis(2,4-dichlorophenyl)methanone.

(2,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone (Y204-0191)

- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $

- Key Properties : LogP = 2.42, polar surface area = 27.81 Ų, solubility (logSw) = -3.40.

- However, the reduced aromaticity may lower thermal stability .

Positional Isomers and Chlorination Patterns

(9H-Carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz)

- Key Findings : Exhibits near-identical photoluminescence in solution compared to 3,4- and 3,5-dichloro isomers. However, crystal packing and intermolecular interactions differ significantly, affecting solid-state emission properties. The 2,4-dichloro substitution enhances steric hindrance, reducing π-π stacking efficiency .

Bis(4-chlorophenyl)methanone

- Molecular Formula : $ \text{C}{13}\text{H}8\text{Cl}_2\text{O} $

- Comparison: The lack of 2-chloro substituents decreases steric hindrance, improving solubility in non-polar solvents (e.g., hexanes). This compound is a breakdown product of dicofol, highlighting differences in environmental persistence compared to bis(2,4-dichlorophenyl)methanone .

SR 144528 (Cannabinoid CB2 Antagonist)

- Structure : Contains a 2,4-dichlorophenyl group with a morpholinylmethyl substituent.

- Key Data: Subnanomolar affinity for CB2 ($ K_i = 0.6 \, \text{nM} $), 700-fold selectivity over CB1.

- Comparison: The morpholinyl group in SR 144528 introduces hydrogen-bonding interactions absent in bis(2,4-dichlorophenyl)methanone, explaining its high receptor specificity .

(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone

- Application: Synthesized as a herbicide precursor. The cyclohexenyl and methoxyimino groups enable conformational flexibility, enhancing binding to plant enzymatic targets compared to the rigid bis(2,4-dichlorophenyl)methanone .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility Profile | Key Applications |

|---|---|---|---|---|

| Bis(2,4-dichlorophenyl)methanone | 314.00 | 4.85* | Poor in hexanes; moderate in CHCl₃ | Agrochemical intermediates |

| (2-Aminothiazol-5-yl) analog | 241.07 | 2.42 | Soluble in CH₂Cl₂; moderate in MeOH | Kinase inhibitors |

| Bis(4-chlorophenyl)methanone | 247.10 | 3.90* | Soluble in hexanes; insoluble in H₂O | Dicofol degradation |

*Estimated via computational methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。